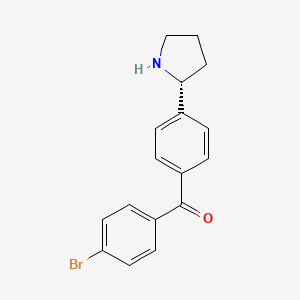
(R)-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride include other bromophenyl and pyrrolidinylphenyl derivatives, such as:
- ®-(4-chlorophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
- ®-(4-fluorophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
- ®-(4-iodophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
Uniqueness
What sets ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C17H16BrNO |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
(4-bromophenyl)-[4-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-9-7-14(8-10-15)17(20)13-5-3-12(4-6-13)16-2-1-11-19-16/h3-10,16,19H,1-2,11H2/t16-/m1/s1 |
InChI 键 |
JHZZTPBSKSCIHA-MRXNPFEDSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
规范 SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


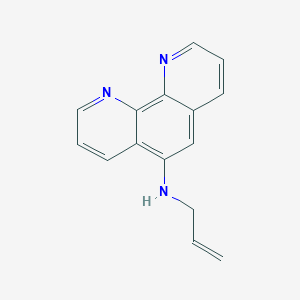
![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
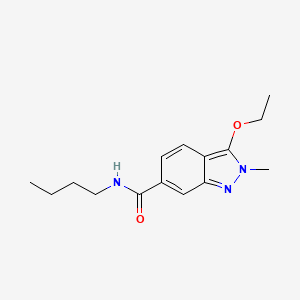
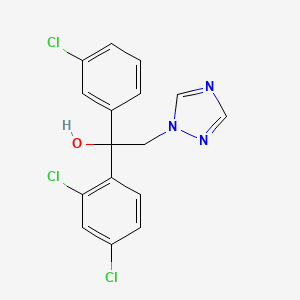
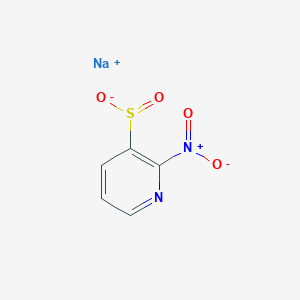
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)

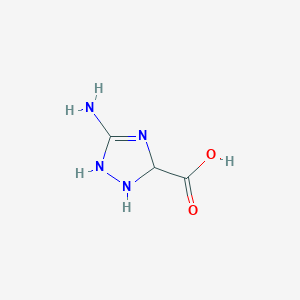
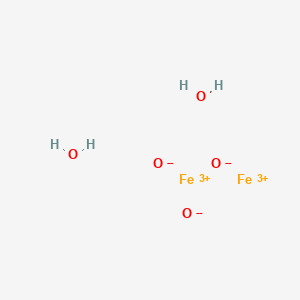
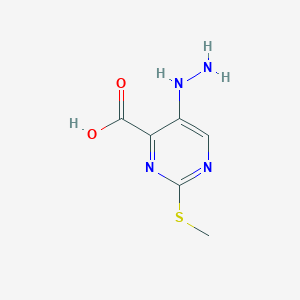
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)

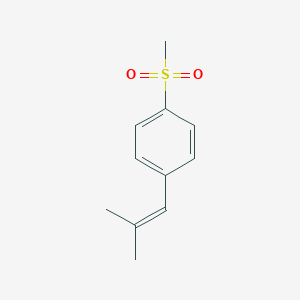
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
